molecular formula C14H20N2O2 B1597989 Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate CAS No. 439095-52-0

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate

Cat. No.: B1597989
CAS No.: 439095-52-0
M. Wt: 248.32 g/mol
InChI Key: JXCDVJXPSHIHLP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is a chemical compound with the molecular formula C15H22N2O2 . It is structurally similar to known opioids .


Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions such as the double Friedel-Crafts reaction .


Physical and Chemical Properties Analysis

This compound has a boiling point of 421.6±20.0 °C (Predicted), a density of 1.102±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 7.79±0.10 (Predicted) .

Scientific Research Applications

Aromatase Inhibitors for Cancer Treatment

A series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, related to Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate, have been synthesized and evaluated as inhibitors of estrogen biosynthesis. These compounds showed stronger inhibition of human placental aromatase, suggesting potential applications in the treatment of hormone-dependent breast cancer. Particularly, one derivative exhibited 93-fold stronger inhibition than aminoglutethimide, a drug used for breast cancer treatment, highlighting its significance in medicinal chemistry and oncology research (Hartmann & Batzl, 1986).

Antibacterial and Antifungal Activities

This compound derivatives have been synthesized and screened for their antibacterial and antifungal activities. These studies revealed significant antimicrobial properties, underscoring the potential of these compounds in developing new therapeutic agents against infectious diseases (Bodke & Sangapure, 2003).

Anticancer Agents

Derivatives of this compound have been explored as anticancer agents. A sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated promising anticancer activity, suggesting the utility of these compounds in cancer therapy. Some derivatives showed low IC50 values, indicating strong anticancer activities compared to the reference drug, doxorubicin (Rehman et al., 2018).

Mycobacterium tuberculosis Inhibitors

Thiazole-aminopiperidine hybrid analogues, based on this compound, were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds showed significant activity in vitro against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, suggesting their potential as novel therapeutic agents for tuberculosis (Jeankumar et al., 2013).

Novel Insecticides

Research on this compound derivatives has extended to the field of agriculture, specifically in the development of novel insecticides. Derivatives were synthesized and evaluated for their biological activities against the armyworm, demonstrating the potential of these compounds in developing new insecticidal agents with a novel mode of action (Cai et al., 2010).

Future Directions

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications . Future research may explore its potential applications in these areas.

Properties

IUPAC Name

ethyl 1-(4-aminophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCDVJXPSHIHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377342
Record name ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-52-0
Record name 4-Piperidinecarboxylic acid, 1-(4-aminophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of compound 54a (15 g, 51 mmol) in MeOH (100 mL) was added saturated NH4Cl solution (100 mL) followed by Fe(s) (9.1 g, 160 mmol). The resulting mixture was stirred for 5 h at 80° C. and then 200 mL of EtOAc was added. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:5 v/v)) to obtain compound 54b as a black solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H20N2O2: 249.2 (M+H). Found 249.0.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-fluoro-4-nitrobenzene (2.0 g, 1.50 mL, 14 mmol), piperidine-4-carboxylic acid ethyl ester (2.2 g, 2.15 mL, 14 mmol), and potassium carbonate (9.7 g, 70 mmol) in CH3CN (20 mL) was stirred at room temperature overnight. The resulting mixture was filtered and concentrated. The residue was purified by chromatography on silica gel (gradient elution with 5-50% ethyl acetate in hexanes) to produce 2.0 g of 1-(4-nitro-phenyl)-piperidine-4-carboxylic acid ethyl ester as a yellow solid. 1.0 g of the above 1-(4-nitro-phenyl)-piperidine-4-carboxylic acid ethyl ester was hydrogenated using 10% Pd/C (200 mg) in MeOH, under 50 psi pressure of hydrogen for 2 hours. The catalyst was filtered, and the residue was concentrated to produce 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester. This material was directly used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of compound 18a (15.0 g, 51.2 mmol) in MeOH (100 mL) was added Fe (9.06 g, 162 mmol) and saturated NH4Cl solution (100 mL). The resulting solution was stirred at 80° C. for 5 h. After cooling to rt, the mixture was extracted with EtOAc (200 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/petroleum ether (1:5 v/v) to obtain compound 18b as a black solid (13.0 g, 97% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H20N2O2: 249.2 (M+H). Found 249.0.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.06 g
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
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Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate

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